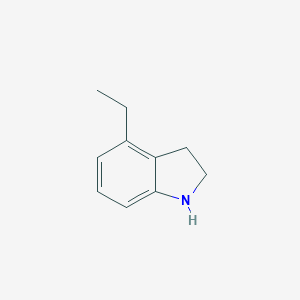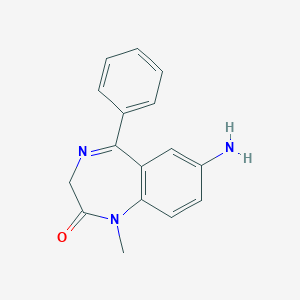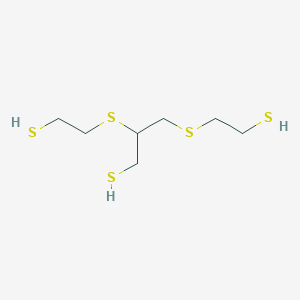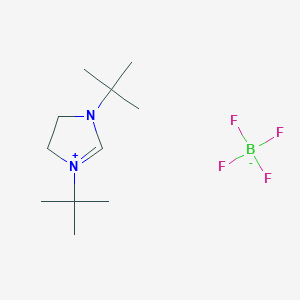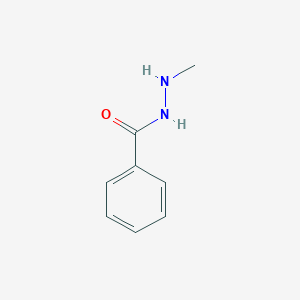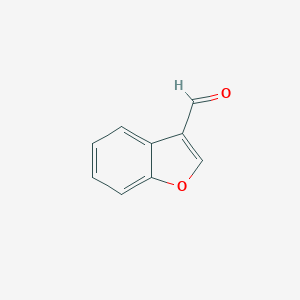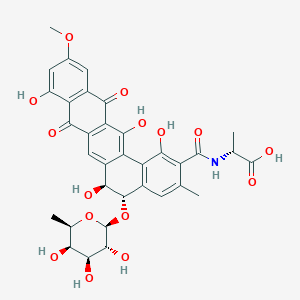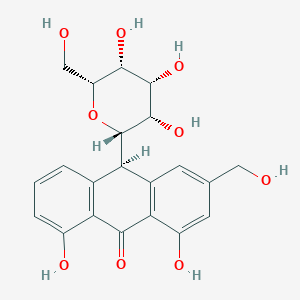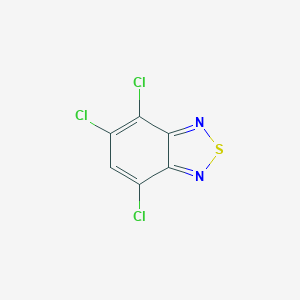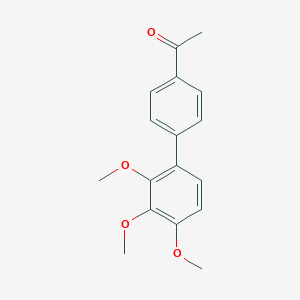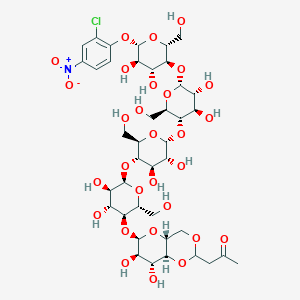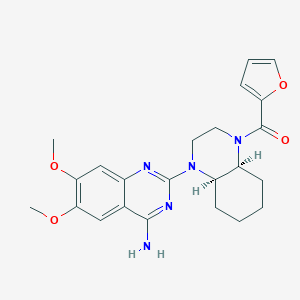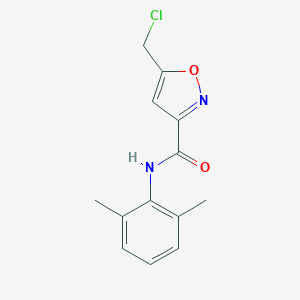
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in the field of scientific research. CDMPO is a derivative of oxazole and has been used in various studies due to its unique properties.
作用機序
CDMPO acts as a spin trap, which means that it can capture free radicals and form stable radicals. The mechanism of action of CDMPO involves the reaction of free radicals with CDMPO, resulting in the formation of a stable radical adduct. This adduct can be detected and studied using EPR spectroscopy.
生化学的および生理学的効果
CDMPO has been shown to have various biochemical and physiological effects. It has been used to study oxidative stress, which is a condition that occurs when there is an imbalance between free radicals and antioxidants in the body. CDMPO has also been used to study the effects of radiation and chemotherapy on cells.
実験室実験の利点と制限
One of the major advantages of using CDMPO in lab experiments is its stability. CDMPO forms stable radicals, which makes it an ideal probe for EPR spectroscopy. Additionally, CDMPO is readily available and easy to synthesize. However, one of the limitations of using CDMPO is its specificity. CDMPO can only trap certain types of free radicals, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of CDMPO in scientific research. One potential area of research is the use of CDMPO in studying the effects of environmental toxins on cells. CDMPO could also be used to study the effects of aging on the body. Additionally, researchers could explore the use of CDMPO in developing new drugs for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, CDMPO is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal probe for EPR spectroscopy, and it has been used in various studies to study oxidative stress, radiation, and chemotherapy. While CDMPO has its advantages and limitations, there are several future directions for its use in scientific research.
合成法
The synthesis of CDMPO involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CDMPO. The synthesis method is simple and efficient, making CDMPO readily available for scientific research.
科学的研究の応用
CDMPO has been widely used in various scientific research applications, including electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique used to study the structure and properties of molecules. CDMPO has a unique property of forming stable radicals, making it an ideal probe for EPR spectroscopy.
特性
CAS番号 |
139297-40-8 |
|---|---|
製品名 |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
分子式 |
C13H15ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
5-(chloromethyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-4-3-5-9(2)12(8)15-13(17)11-6-10(7-14)18-16-11/h3-6H,7H2,1-2H3,(H,15,17) |
InChIキー |
HARKYXYYQNSUAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CCl |
同義語 |
5-(chloromethyl)-N-(2,6-dimethylphenyl)oxazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
